molecular formula C13H13N3O3 B2656094 (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone CAS No. 1903114-63-5

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Cat. No.: B2656094
CAS No.: 1903114-63-5
M. Wt: 259.265
InChI Key: GBZXIWKQELWXDZ-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a distinct structure comprising an azetidine ring core, which is linked to a 5-methylisoxazole moiety and a 3-pyridinyloxy group. Compounds with azetidine and isoxazole scaffolds are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological targets . Specifically, structures containing the azetidine ring are often explored in the development of protein kinase inhibitors and as modulators for various receptors . Furthermore, isoxazole derivatives have been identified as key structural elements in compounds that act on neurological targets, such as GABAA receptors . The presence of the pyridine ring further enhances the drug-like properties of this molecule, making it a valuable building block for constructing more complex structures or a potential lead compound for hit-to-lead optimization campaigns. This product is intended for research use only in laboratory settings. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers can leverage this compound in various applications, including but not limited to, synthetic chemistry, biochemistry, and early-stage drug discovery. For specific inquiries regarding application data, purity, and bulk availability, please contact our scientific support team.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-12(6-15-19-9)13(17)16-7-11(8-16)18-10-3-2-4-14-5-10/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZXIWKQELWXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the pyridine moiety and the azetidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituents like nitroaryl groups in compound 10a may enhance π-π stacking interactions but introduce steric hindrance compared to the pyridinyloxy group in the target compound .

Azetidine-Containing Derivatives

Azetidine rings are relatively rare in the evidence but appear in high-value pharmacological contexts:

Compound Name / Structure Key Features Biological Relevance Reference
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile Azetidine + morpholine + quinoline + tetrahydropyrazolopyridine TLR7-9 antagonist for SLE treatment

Key Observations :

  • The target compound’s azetidine group is substituted with pyridin-3-yloxy, whereas the azetidine in is linked to morpholine and tetrahydropyrazolopyridine. This difference likely influences target selectivity; for example, the morpholine moiety in may enhance solubility or binding to TLRs .
  • Azetidine’s small ring size imposes conformational constraints, which could improve binding affinity compared to larger saturated rings (e.g., piperidine).

Isoxazole Derivatives

Isoxazole rings are present in both the target compound and other analogs:

Compound Name / Structure Key Features Reference
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate methanone derivatives Isoxazole + thiophene + ester
5-(5-Methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrazole + triazole + thiol

Key Observations :

  • The target compound’s isoxazole lacks sulfur-based substituents (e.g., thiophene or thiol groups in –3), which may reduce redox-mediated toxicity or alter electronic properties.
  • Isoxazole’s electron-deficient nature could enhance interactions with biological targets compared to more electron-rich heterocycles like thiophene .

Biological Activity

(5-Methylisoxazol-4-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly as a modulator of various biological pathways. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H15N3O2C_{15}H_{15}N_3O_2, featuring an isoxazole ring and a pyridinyl ether, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity: The structure allows it to fit into the active sites of enzymes, potentially inhibiting their function.
  • Modulation of Receptor Activity: It may act as a modulator for various receptors, influencing downstream signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibition
Klebsiella pneumoniaeSignificant inhibition

These findings suggest that the compound may have similar antimicrobial potential, warranting further investigation.

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF7 (breast cancer)15.2
A549 (lung cancer)8.7

These results indicate that this compound may possess anticancer properties.

Case Studies

  • Study on Antimicrobial Properties:
    A recent study evaluated the antimicrobial efficacy of several isoxazole derivatives, including those structurally related to our compound. Results showed that derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-donating groups .
  • Cytotoxicity Assessment:
    In another study, a series of azetidine derivatives were tested for cytotoxicity against human cancer cell lines. The results indicated that modifications in the azetidine ring significantly influenced cytotoxicity, suggesting that structural optimization could enhance the therapeutic potential of this compound .

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